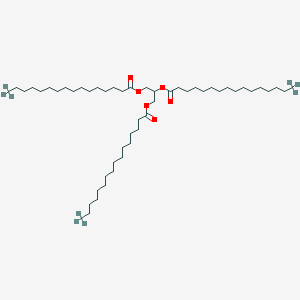

![molecular formula C16H28N2O6 B1429387 2-Oxa-7-azaspiro[3.5]nonane hemioxalate CAS No. 1429056-28-9](/img/structure/B1429387.png)

2-Oxa-7-azaspiro[3.5]nonane hemioxalate

説明

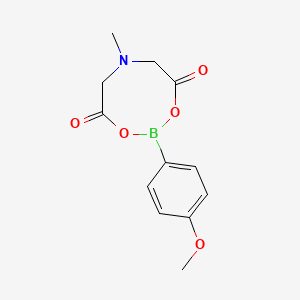

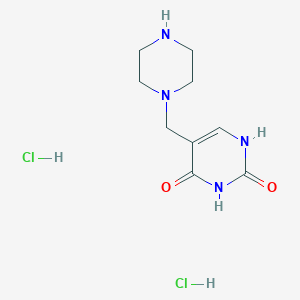

“2-Oxa-7-azaspiro[3.5]nonane hemioxalate” is a fine chemical used as a building block in research and development of complex compounds, such as pharmaceuticals, agrochemicals, and polymers . It is also known as bis (2-oxa-7-azaspiro [3.5]nonane); oxalic acid . Spiro forms of oxazines find applications as leuco dyes, by frequently displaying chromism - reversibly interchanging between their colorless and colored forms. Spiro compounds are used as photochromic materials .

Synthesis Analysis

The synthesis of 2-oxa-7-azaspiro [3.5]nonane involves the conversion of spirocyclic oxetanes to o-cycloalkylaminoacetanilides. This represents a novel approach to creating tetracyclic systems with potential for diverse biological activities.Molecular Structure Analysis

The molecular formula of “2-Oxa-7-azaspiro[3.5]nonane hemioxalate” is C16H28N2O6 . The InChI Key is WWVUFRRXXSVWBJ-UHFFFAOYSA-N . The SMILES representation is OC(=O)C(O)=O.C1OCC11CCNCC1.C1OCC11CCNCC1 .Physical And Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It has a molecular weight of 344.408 g/mol . It is hygroscopic and should be stored at room temperature .科学的研究の応用

Leuco Dyes

2-Oxa-7-azaspiro[3.5]nonane hemioxalate: is utilized in the synthesis of leuco dyes . These dyes are colorless in their leuco form and can be converted to a colored form through a chemical reaction known as chromism. This reversible process allows for the dyes to be used in various applications such as thermal printing, where the dye changes color in response to temperature changes.

Photochromic Materials

The compound finds application in the development of photochromic materials . These materials change color when exposed to light, which is a property that can be exploited in the creation of smart lenses that adjust their tint based on light intensity, as well as in information storage systems.

Spirocyclic Structures in Synthetic Chemistry

In synthetic chemistry, 2-Oxa-7-azaspiro[3.5]nonane hemioxalate is of interest for the creation of novel spirocyclic structures. These structures are significant in the development of new pharmaceuticals and complex organic molecules due to their three-dimensional shape and the unique chemical properties that arise from it.

Chromogenic Systems

The reversible color-changing property of this compound makes it suitable for use in chromogenic systems . These systems can be used in security printing, where documents are protected against unauthorized copying, and in visual sensors that detect environmental changes.

Molecular Electronics

The spirocyclic nature of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate may be explored in the field of molecular electronics . Molecules with unique electrical properties can be used to create components for electronic devices at a molecular scale, potentially leading to the development of smaller, faster, and more energy-efficient electronics.

Hydrogen Bonding Studies

Due to its structural features, the compound can be used in hydrogen bonding studies . Understanding hydrogen bonding interactions is crucial for the design of better catalysts and for the study of biological systems where hydrogen bonds play a key role in molecular recognition and enzyme function.

Optical Storage Media

The photochromic properties of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate can be harnessed in optical storage media . The ability to write, erase, and rewrite information using light makes it a candidate for future data storage technologies that require high density and longevity.

Smart Coatings

Lastly, the compound’s ability to change color can be applied to smart coatings . These coatings can indicate wear or damage on a surface, or change color in response to stimuli such as temperature, providing valuable information about the state of the coated material.

Safety and Hazards

作用機序

Target of Action

It is known that spiro forms of oxazines, which this compound belongs to, find applications as leuco dyes .

Mode of Action

2-Oxa-7-azaspiro[3.5]nonane hemioxalate interacts with its targets by displaying chromism, a property that allows it to reversibly interchange between its colorless and colored forms . This reversible process is essential for creating materials that change color in response to various stimuli.

Biochemical Pathways

The compound’s ability to display chromism suggests it may influence pathways related to color perception and light absorption .

Result of Action

Its ability to display chromism suggests it may have applications in materials that change color in response to various stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. For instance, changes in light, temperature, or pH could potentially affect its chromic properties .

特性

IUPAC Name |

2-oxa-7-azaspiro[3.5]nonane;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-4-2-7(1)5-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVUFRRXXSVWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC2.C1CNCCC12COC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-7-azaspiro[3.5]nonane hemioxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3,4]Oxadiazol-2-yl-acetic acid methyl ester](/img/structure/B1429304.png)

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)